molecular formula C6H7BrN2 B574291 (5-Bromopyridin-2-yl)methanamine CAS No. 173999-23-0

(5-Bromopyridin-2-yl)methanamine

Cat. No. B574291
M. Wt: 187.04
InChI Key: AUIXMWKVLPXKGC-UHFFFAOYSA-N
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Patent
US08987268B2

Procedure details

A mixture of 2-((5-bromopyridin-2-yl)methyl)isoindoline-1,3-dione from Step 1 of Example 265 (630 mg, 1.987 mmol) and hydrazine monohydrate (0.484 mL, 9.93 mmol) was heated to 70° C. for 1.5 hr. A thick suspension formed. after cooling to rt, the reaction mixture was diluted with 20 ml of EtOH, filtered and the filter cake was washed with EtOH. The filtrate was concentrated to ⅓ volume and was refiltered. Concentration of that filtrate afforded (5-bromopyridin-2-yl)methanamine (364 mg, 1.946 mmol, 98% yield) as a colorless semisolid. 1H NMR (400 MHz, DMSO-d6) δ 8.58 (d, J=2.2 Hz, 1H), 7.99 (dd, J=8.4, 2.4 Hz, 1H), 7.45 (dd, J=8.4, 0.4 Hz, 1H), 3.77 (s, 2H). MS (ES+) m/z: 187.12, 189.07 (M+H); LC retention time: 0.298 min (analytical HPLC Method O).
Name
2-((5-bromopyridin-2-yl)methyl)isoindoline-1,3-dione
Quantity
630 mg
Type
reactant
Reaction Step One
Quantity
0.484 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][N:9]2C(=O)C3C(=CC=CC=3)C2=O)=[N:6][CH:7]=1.O.NN>CCO>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][NH2:9])=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
2-((5-bromopyridin-2-yl)methyl)isoindoline-1,3-dione
Quantity
630 mg
Type
reactant
Smiles
BrC=1C=CC(=NC1)CN1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
0.484 mL
Type
reactant
Smiles
O.NN
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A thick suspension formed
TEMPERATURE
Type
TEMPERATURE
Details
after cooling to rt
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter cake was washed with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)CN
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.946 mmol
AMOUNT: MASS 364 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.